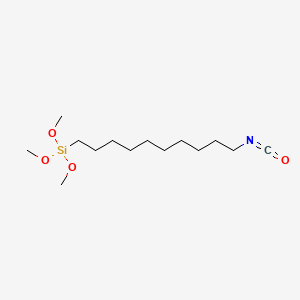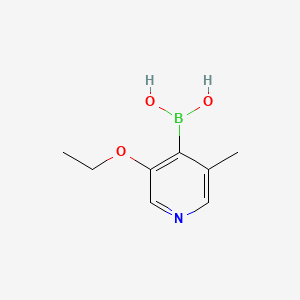
(3-Ethoxy-5-methylpyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Ethoxy-5-methylpyridin-4-yl)boronic acid” is a boronic acid derivative. Boronic acids are a class of compounds that are known for their versatility in various fields such as medicinal chemistry, polymer, and optoelectronics materials . This specific compound is not intended for human or veterinary use and is used for research purposes. Its molecular formula is C8H12BNO3 and it has a molecular weight of 180.998.
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A common method for the synthesis of pyridinylboronic acids involves [4+2] cycloaddition .Molecular Structure Analysis
The molecular structure of “(3-Ethoxy-5-methylpyridin-4-yl)boronic acid” consists of a pyridine ring with an ethoxy group at the 3-position and a methyl group at the 5-position. The 4-position of the pyridine ring is attached to a boronic acid group.Chemical Reactions Analysis
Boronic acids, including “(3-Ethoxy-5-methylpyridin-4-yl)boronic acid”, are known for their utility in various chemical reactions. They are particularly known for their role in Suzuki-Miyaura cross-coupling reactions . They can also be used in the synthesis of various compounds, such as anthracene-based bis-pyridine ligands .Aplicaciones Científicas De Investigación
Drug Design and Discovery
Boronic acids have seen a significant increase in their incorporation into medicinal chemistry endeavors due to their desirable properties, such as potentially enhancing the potency of drugs or improving their pharmacokinetics profiles. The review by Plescia & Moitessier (2020) highlights the discovery processes of boronic acid drugs, starting from their role in natural products to their synthesis and incorporation into organic compounds (Plescia & Moitessier, 2020).
Environmental and Industrial Applications
In the realm of environmental management, boron compounds, including boronic acids, are explored for their utility in seawater desalination applications. Tu et al. (2010) discuss the removal of boron by reverse osmosis membranes in seawater desalination, highlighting the significance of understanding boron speciation for enhancing removal efficiency (Tu, Nghiem, & Chivas, 2010).
Optical and Electronic Materials
Boronic acid derivatives, particularly those based on the BODIPY platform, have emerged as valuable materials for applications ranging from organic light-emitting diodes (OLEDs) to medical diagnostics and treatment. The versatility of BODIPY-based materials as 'metal-free' infrared emitters and their potential in organic semiconductors is reviewed by Squeo & Pasini (2020), emphasizing the opportunities for future developments in optoelectronic devices (Squeo & Pasini, 2020).
Agricultural and Nutritional Studies
Research into boron nutrition highlights its essential role in plant growth and the impact of boron deficiency or toxicity on agricultural productivity. The development of boron-buffered solution culture systems allows for controlled studies of plant boron nutrition, offering insights into optimizing boron use for crop health and yield (Asad et al., 2004).
Fire Retardant and Wood Preservation
Boron compounds are recognized for their dual functionality as fire retardants and wood preservatives, especially in outdoor wood applications. Marney & Russell (2008) review the literature on combining fire retardant and wood preservative treatments, highlighting the predominant use of boron for these purposes (Marney & Russell, 2008).
Mecanismo De Acción
Safety and Hazards
Boronic acids, including “(3-Ethoxy-5-methylpyridin-4-yl)boronic acid”, should be handled with care. They may be harmful if swallowed and can cause skin and eye irritation. They may also cause respiratory irritation. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
Direcciones Futuras
Boronic acids are increasingly being used in diverse areas of research. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . The future directions of “(3-Ethoxy-5-methylpyridin-4-yl)boronic acid” and other boronic acids will likely continue to expand in these areas.
Propiedades
IUPAC Name |
(3-ethoxy-5-methylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-3-13-7-5-10-4-6(2)8(7)9(11)12/h4-5,11-12H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCQJHGXIZPKGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1C)OCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694510 |
Source


|
| Record name | (3-Ethoxy-5-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1315353-36-6 |
Source


|
| Record name | (3-Ethoxy-5-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


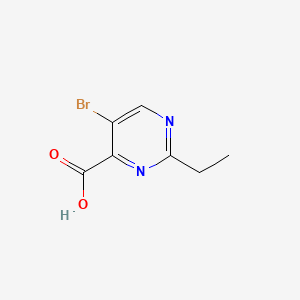
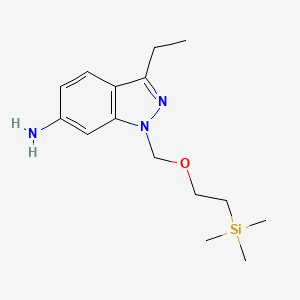
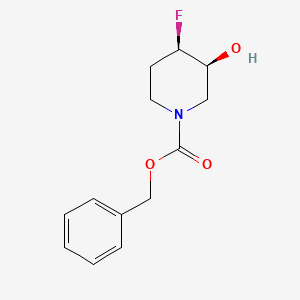
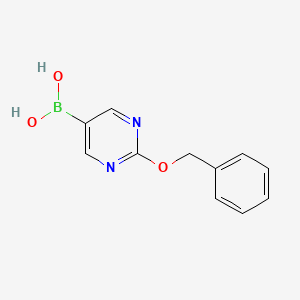
![4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B595959.png)
![3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B595960.png)

![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B595964.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid](/img/structure/B595968.png)
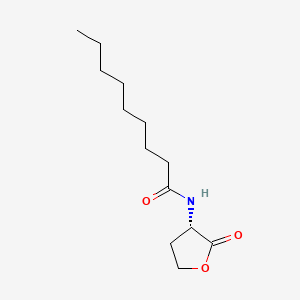
![4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid](/img/structure/B595972.png)
